molecular formula C9H19NO2 B7848093 3-(Pentylamino)-butanoic acid CAS No. 112996-51-7

3-(Pentylamino)-butanoic acid

Cat. No. B7848093
CAS RN: 112996-51-7
M. Wt: 173.25 g/mol
InChI Key: MDEOHAMDMDUEPS-UHFFFAOYSA-N
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Description

3-(Pentylamino)-butanoic acid is a type of organic compound that falls under the category of amino acids . It consists of a pentylamino group and a butanoic acid group . The pentylamino group is an alkyl group formed by removing one hydrogen atom from a straight-chain alkane . The butanoic acid group, also known as butyric acid, is a carboxylic acid with the structural formula CH3CH2CH2-COOH .


Molecular Structure Analysis

The molecular structure of 3-(Pentylamino)-butanoic acid can be analyzed using various techniques such as liquid chromatography, gas chromatography, thin-layer chromatography, and nuclear magnetic resonance . These techniques can provide detailed information about the molecular structure and the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving 3-(Pentylamino)-butanoic acid can be analyzed using various detection methods. For instance, UV detection can be used for most amino acids, which requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range .


Physical And Chemical Properties Analysis

Amino acids, including 3-(Pentylamino)-butanoic acid, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . They are insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but are appreciably soluble in water .

Safety and Hazards

Safety data sheets suggest that exposure to 3-(Pentylamino)-butanoic acid should be avoided. In case of inhalation, the affected individual should be moved to fresh air. If it comes in contact with the skin or eyes, the area should be washed with plenty of water. If ingested, the mouth should be rinsed .

Future Directions

While specific future directions for 3-(Pentylamino)-butanoic acid are not explicitly mentioned in the available literature, there is a general interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Furthermore, there is ongoing research into the synthesis of bioactive compounds anchored with heterocyclic compounds .

properties

IUPAC Name

3-(pentylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-10-8(2)7-9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEOHAMDMDUEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309519
Record name 3-(Pentylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentylamino)-butanoic acid

CAS RN

112996-51-7
Record name 3-(Pentylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112996-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pentylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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